

An In-depth Technical Guide to the Physical Properties of Methyl Benzenesulfinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl benzenesulfinate*

Cat. No.: *B1630688*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **methyl benzenesulfinate** (CAS No. 670-98-4). The information is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

Methyl benzenesulfinate is an ester of aromatic sulfinic acid. It typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.^[1] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of symmetrical disulfides and other sulfonate derivatives.^[1]

Table 1: Quantitative Physical and Chemical Data for **Methyl Benzenesulfinate**

Property	Value	Source(s)
CAS Number	670-98-4	[2]
Molecular Formula	C ₇ H ₈ O ₂ S	[2] [3]
Molecular Weight	156.20 g/mol	[2]
Boiling Point	79-83 °C at 0.3 mmHg	[2] [3]
Density	1.194 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.546	[2]
Flash Point	92 °C (197.6 °F) - closed cup	[2] [4]
λ _{max}	224 nm	[2]

Solubility Profile

Methyl benzenesulfinate exhibits limited solubility in water due to its hydrophobic aromatic ring.[\[1\]](#) However, it is soluble in common organic solvents such as ethanol and ether.[\[1\]](#)

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl benzenesulfinate**.

- ¹H NMR (400 MHz, CDCl₃): δ 7.81 - 7.58 (m, 2H), 7.58 - 7.35 (m, 3H), 3.42 (s, 3H).[\[5\]](#)
- ¹³C NMR (101 MHz, CDCl₃): δ 143.88, 132.21, 129.06, 125.36, 49.56.[\[5\]](#)
- High-Resolution Mass Spectrometry (HRMS-ESI): Calculated neutral mass: 156.02450; Observed neutral mass: 156.0239.[\[5\]](#)

Experimental Protocols

4.1. Synthesis of **Methyl Benzenesulfinate** from Diphenyl Disulfide

This protocol is based on a one-step synthesis method that provides a good yield from readily available starting materials.[\[5\]](#)[\[6\]](#)

Materials:

- Diphenyl disulfide (0.25 mole)[6]
- Chloroform (for reaction and extraction)[6]
- Methanol (450 ml)[6]
- Lead tetraacetate (1.00 mole)[6]
- Deionized water[6]
- Anhydrous magnesium sulfate[6]
- N-Bromosuccinimide (NBS) (0.12 mol) can be used as an alternative oxidizing agent to lead tetraacetate.[5]

Procedure:

- In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 54.6 g (0.25 mole) of diphenyl disulfide in 450 ml of chloroform and 450 ml of methanol.[6]
- Heat the solution to reflux.[6]
- Over a period of 8 hours, add a solution of 443.4 g (1.00 mole) of lead tetraacetate in 2 liters of chloroform to the stirred, refluxing mixture. The solution will turn dark brown due to the formation of lead dioxide.[6]
- Continue refluxing the mixture overnight (approximately 12 hours).[6]
- After reflux, distill off 2 liters of chloroform at atmospheric pressure.[6]
- Cool the remaining mixture to room temperature and add 330 ml of deionized water with stirring to decompose any excess lead tetraacetate.[6]
- Filter the entire mixture through a Celite®-coated filter to remove the lead dioxide.[6]

- Separate the chloroform layer and wash it with distilled water until the washings are free of lead ions.[6]
- Dry the chloroform solution over anhydrous magnesium sulfate.[6]
- Filter off the drying agent and concentrate the solution using a rotary evaporator.[6]
- Place the resulting oily yellow residue under a high vacuum (approx. 0.1 mm) overnight to remove any traces of hexachloroethane.[6]
- Purify the crude product by distillation through a 15-cm Vigreux column under reduced pressure to yield **methyl benzenesulfinate**.[6]

4.2. Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized **methyl benzenesulfinate**.

- Boiling Point: The boiling point is determined under reduced pressure using a vacuum distillation apparatus. The observed temperature range at a specific pressure is recorded.[2][3]
- Density: A pycnometer or a digital density meter is used to measure the density of the liquid sample at a controlled temperature (e.g., 25 °C).[2]
- Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a specified temperature (20 °C) and wavelength (the sodium D-line, 589 nm).[2]

Logical Workflow: Synthesis of Methyl Benzenesulfinate

The following diagram illustrates the key steps in the synthesis of **methyl benzenesulfinate** from diphenyl disulfide.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl benzenesulfinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 670-98-4: methyl benzenesulfinate | CymitQuimica [cymitquimica.com]
- 2. 苯亚硫酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 670-98-4 Cas No. | Methyl benzenesulfinate | Apollo [store.apolloscientific.co.uk]
- 5. METHYL BENZENESULFINATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl Benzenesulfinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630688#what-are-the-physical-properties-of-methyl-benzenesulfinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com